Isorosmanol is a naturally occurring organic compound classified as an abietane-type diterpene. It is primarily found in plants belonging to the Lamiaceae family, with rosemary (Rosmarinus officinalis) and sage (Salvia officinalis) being notable sources [, , , ]. Isorosmanol is a structural isomer of rosmanol, another diterpene found in rosemary, and is formed through the enzymatic dehydrogenation and oxidation of carnosic acid, a major diterpene in rosemary [, , ]. It plays a crucial role in scientific research due to its potent antioxidant properties [, , ] and potential applications in various fields, including neuroprotection [] and potential anti-microbial activity [].
Isorosmanol is primarily sourced from rosemary leaves. The extraction of this compound can be achieved through various methods, including supercritical fluid extraction and accelerated solvent extraction, which help isolate bioactive compounds while preserving their integrity.
In terms of chemical classification, Isorosmanol is categorized as a diterpene. Diterpenes are a subclass of terpenes that consist of four isoprene units and are known for their complex structures and diverse biological activities.
The synthesis of Isorosmanol can be approached through both natural extraction and synthetic methodologies. Natural extraction involves using solvents or supercritical fluids to isolate the compound from plant material. For instance, supercritical carbon dioxide extraction has been employed effectively to obtain high yields of Isorosmanol while minimizing thermal degradation.
Technical Details:
Isorosmanol has a complex molecular structure characterized by multiple rings and functional groups typical of diterpenes. Its molecular formula is C20H28O3, indicating it contains 20 carbon atoms, 28 hydrogen atoms, and three oxygen atoms.
Isorosmanol participates in various chemical reactions typical of diterpenes. These reactions include oxidation and reduction processes that can modify its functional groups, potentially enhancing or altering its biological activities.
Technical Details:
The mechanism of action of Isorosmanol involves its interaction with cellular pathways that regulate oxidative stress and inflammation. It has been shown to scavenge free radicals, thereby protecting cells from oxidative damage.
Research indicates that Isorosmanol may modulate signaling pathways associated with inflammation and apoptosis, contributing to its anticancer effects. Specific studies have demonstrated its ability to inhibit tumor cell proliferation in vitro.
Isorosmanol has garnered attention for its potential applications in various fields:
Isorosmanol (C₂₀H₂₆O₅), an abietane-type diterpenoid found in Salvia officinalis and Rosmarinus officinalis, exhibits multi-target neuroprotective effects. Its molecular structure features ortho-dihydroxy phenolic groups critical for free radical scavenging [1] [4].
Isorosmanol reduces β-amyloid (Aβ) neurotoxicity in PC12 cells by 65% at 500 μM, comparable to reference acetylcholinesterase (AChE) inhibitors. Molecular docking studies (PDB: 1C2B) confirm strong binding affinity (-7.27 kcal/mol) to AChE’s catalytic site, preventing acetylcholine hydrolysis and amyloid plaque formation [1] [6]. The compound stabilizes Aβ42 monomers via hydrogen bonding with Lys28 and Asp23 residues, inhibiting fibril formation. In vitro assays show 50% suppression of Aβ oligomerization at 10 μM, mitigating synaptic dysfunction [2] [6].
Isorosmanol co-treatment with nerve growth factor (NGF) enhances neurite outgrowth by 40% in Aβ-damaged neurons. This occurs via F-actin redistribution and upregulated neurofilament expression, restoring cytoskeletal integrity [2]. The compound activates tropomyosin receptor kinase A (TrkA), increasing phosphorylation of ERK1/2 and CREB by 2.3-fold. Consequently, it elevates brain-derived neurotrophic factor (BDNF) production, facilitating hippocampal long-term potentiation [1] [4].
Table 1: Neuroprotective Molecular Targets of Isorosmanol
Target | Effect | Experimental Model | Key Outcome |
---|---|---|---|
AChE | Competitive inhibition | In silico docking | Binding affinity: -7.27 kcal/mol |
Aβ42 oligomers | Aggregation suppression | PC12 cells | 50% reduction at 10 μM |
TrkA/ERK/CREB pathway | Activation | Cortical neurons | BDNF ↑ 2.3-fold vs. control |
Neurofilament proteins | Upregulation | B16 melanoma cells | F-actin redistribution; neurite growth ↑ 40% |
Isorosmanol’s anticancer properties stem from its redox-modulating capacity, selectively inducing oxidative stress in malignant cells while sparing normal tissue [1] [4].
At 20–50 μM concentrations, isorosmanol generates reactive oxygen species (ROS) in breast adenocarcinoma (MCF-7) cells, depleting glutathione by 70% and activating JNK/p38 MAPK stress pathways. This causes mitochondrial membrane depolarization, leading to cytochrome c release and 45% apoptosis within 24 hours [4]. In colon cancer (HT-29) models, ROS overload inactivates peroxiredoxins and thioredoxin reductase, amplifying oxidative damage to DNA (8-OHdG levels increase 3.5-fold) [1].
Isorosmanol suppresses NF-κB nuclear translocation by inhibiting IκBα phosphorylation, reducing survival signals in pancreatic tumors. This downregulates Bcl-2 and survivin by 60%, while upregulating Bax expression 2.1-fold [4]. Synergy occurs with paclitaxel, where isorosmanol (15 μM) enhances tubulin polymerization inhibition, increasing G2/M arrest from 28% to 52% in lung carcinoma [1].
Table 2: Anticancer Mechanisms of Isorosmanol in Experimental Models
Cancer Type | Primary Pathway | Cellular Effect | Efficacy |
---|---|---|---|
Breast (MCF-7) | ROS/JNK/p38 | Mitochondrial apoptosis | 45% cell death at 24h (50 μM) |
Colon (HT-29) | Thioredoxin inhibition | DNA oxidation | 8-OHdG ↑ 3.5-fold (20 μM) |
Pancreatic (PANC-1) | NF-κB suppression | Bcl-2 ↓ 60%; Bax ↑ 2.1-fold | IC₅₀: 32.7 μM |
Lung (A549) | Tubulin stabilization | G2/M arrest ↑ 52% | Synergy with paclitaxel (CI: 0.3) |
Isorosmanol’s amphiphilic nature enables skin penetration, making it effective in topical formulations against inflammatory dermatoses [4].
In psoriasis-like keratinocytes, isorosmanol (10 μg/mL) reduces IL-17A-induced IL-6, IL-8, and TNF-α production by 80% via suppressing STAT3 phosphorylation. It also inhibits chemotaxis of neutrophils and T-cells by downregulating ICAM-1 and CCL20 [4]. For atopic dermatitis, the compound blocks FcεRI-mediated mast cell degranulation, decreasing histamine release by 75% and preventing Langerhans cell activation [1].
Liposomal isorosmanol (0.5% w/w) applied to mouse skin with UVB-induced erythema reduced epidermal thickness by 55% and CD3+ T-cell infiltration by 70%. Histology confirmed normalized keratinization and collagen deposition [4]. In acne models, the compound inhibited Cutibacterium acnes lipase (IC₅₀: 8.3 μM) and reduced sebocyte lipid production by 40%, outperforming salicylic acid [1].
Table 3: Dermatological Effects of Topical Isorosmanol
Dermatosis | Formulation | Target | Efficacy |
---|---|---|---|
Psoriasis | 0.5% Liposomal gel | STAT3/IL-17 axis | IL-6 ↓ 80%; epidermal thickening ↓ 55% |
Atopic dermatitis | 1% Nanoemulsion | FcεRI signaling | Histamine release ↓ 75% |
UVB photodamage | 0.3% O/W cream | NF-κB/TNF-α | CD3+ cell infiltration ↓ 70% |
Acne vulgaris | 2% Hydroalcoholic solution | Bacterial lipase | Lipase inhibition IC₅₀: 8.3 μM |
Isorosmanol preserves cardiovascular function by targeting lipid peroxidation and endothelial inflammation, key drivers of atherosclerosis [1] .
In human aortic endothelial cells (HAECs), isorosmanol (5 μM) scavenges peroxyl radicals 3.7-fold more effectively than α-tocopherol. It prevents LDL oxidation by chelating Cu²⁺ ions and regenerating endogenous vitamin E, reducing foam cell formation by 60% [1] . The compound also activates Nrf2, increasing heme oxygenase-1 (HO-1) expression 4-fold and enhancing glutathione synthesis via γ-glutamylcysteine ligase [4].
Isorosmanol suppresses TNF-α-induced VCAM-1/ICAM-1 expression in HAECs by blocking IKKβ, reducing monocyte adhesion by 85%. In isoproterenol-induced myocardial infarction models, pretreatment (10 mg/kg/day) lowered troponin-I by 50%, myeloperoxidase (MPO) by 65%, and preserved 89% of cardiac contractility [5] [8]. It concurrently inhibited NLRP3 inflammasome assembly, decreasing IL-1β and IL-18 secretion by 70% .
Table 4: Cardiovascular Biomarker Modulation by Isorosmanol
Biomarker | Experimental System | Isorosmanol Effect | Outcome |
---|---|---|---|
Oxidized LDL | HAEC culture | ↓ 72% vs. control | Foam cell formation ↓ 60% |
Nrf2/HO-1 pathway | Rat cardiomyocytes | HO-1 ↑ 4-fold | Glutathione synthesis ↑ 3.2-fold |
VCAM-1/ICAM-1 | TNF-α-stimulated HAECs | ↓ 80–85% | Monocyte adhesion ↓ 85% |
Troponin-I/MPO | Isoproterenol-infused rats | ↓ 50%/↓ 65% | Left ventricular function preserved |
NLRP3/IL-1β | Macrophage assay | IL-1β ↓ 70% | Inflammasome activity suppressed |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9